

# What are the chemical properties of 4-Aminooxane-4-carbonitrile?

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## Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

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## Technical Guide: 4-Aminooxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Aminooxane-4-carbonitrile**, also known as 4-aminotetrahydropyran-4-carbonitrile, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. The structure is further characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4). This geminal substitution pattern classifies it as an  $\alpha$ -amino nitrile. The presence of these functional groups, combined with the three-dimensional conformational flexibility of the oxane ring, makes **4-Aminooxane-4-carbonitrile** a molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of more complex molecules, including spirocyclic systems and substituted amino acids.

## Chemical and Physical Properties

While extensive experimental data for **4-Aminooxane-4-carbonitrile** is limited in publicly available literature, its fundamental properties can be summarized. Predicted values offer initial guidance for handling and reaction planning.

Property	Value	Source
CAS Number	50289-12-8	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	126.16 g/mol	
Predicted Boiling Point	260.8 ± 40.0 °C (at 760 mmHg)	
Predicted Density	1.11 ± 0.1 g/cm <sup>3</sup>	
Predicted Refractive Index	1.494	
Appearance	Expected to be a solid at room temperature.	General
Solubility	Expected to have some solubility in polar organic solvents.	General

## Synthesis

The most plausible and documented method for the synthesis of **4-Aminooxane-4-carbonitrile** is a variation of the Strecker synthesis. This reaction involves the one-pot condensation of a ketone, a cyanide source, and an ammonia source. In this case, tetrahydropyran-4-one serves as the ketone precursor.

## Experimental Protocol: Strecker Synthesis

The following protocol is adapted from a procedure described for the synthesis of the corresponding carboxylic acid, where the aminonitrile is a key intermediate.

### Materials:

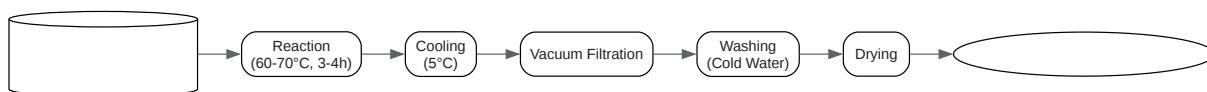
- Tetrahydropyran-4-one
- Ammonium carbonate ((NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>)
- Sodium cyanide (NaCN)

- Ethanol
- Deionized water
- Ice

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1 equivalent), ammonium carbonate (2.5-3 equivalents), ethanol, and deionized water. The solvent system is typically a 1:1 mixture of ethanol and water.
- To this stirred suspension, carefully add sodium cyanide (1.5-2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours.
- After the reaction is complete, cool the mixture to approximately 5°C in an ice bath.
- The product, **4-Aminooxane-4-carbonitrile**, is expected to precipitate as a white solid.
- Collect the solid by vacuum filtration.
- Wash the filter cake with cold deionized water to remove any inorganic salts.
- Dry the product under vacuum to yield the final compound.

Workflow Diagram:



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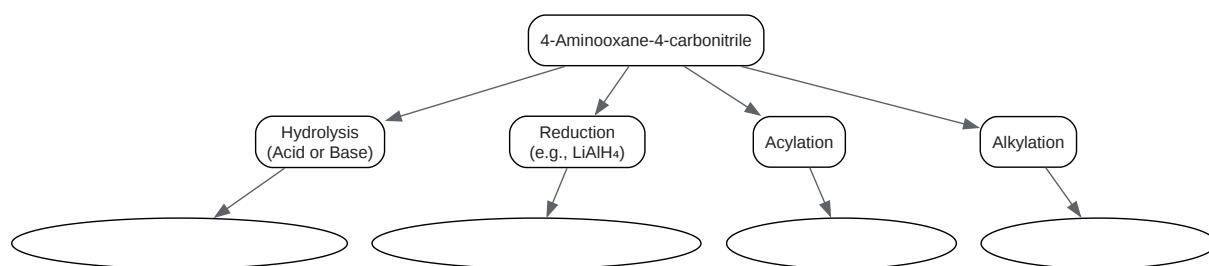
**Figure 1.** Workflow for the Strecker synthesis of **4-Aminooxane-4-carbonitrile**.

## Reactivity and Chemical Behavior

The chemical reactivity of **4-Aminooxane-4-carbonitrile** is dictated by the interplay of the amino and nitrile functional groups, as well as the tetrahydropyran ring.

- **Hydrolysis of the Nitrile:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding  $\alpha$ -amino acid, 4-aminooxane-4-carboxylic acid. This is a common transformation for  $\alpha$ -amino nitriles.
- **Reduction of the Nitrile:** The nitrile group can be reduced using reducing agents such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) or catalytic hydrogenation to afford the corresponding diamine, 4-amino-4-(aminomethyl)oxane.
- **Reactions of the Amino Group:** The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones.
- **Iminium Ion Formation:**  $\alpha$ -Amino nitriles can serve as precursors to iminium ions upon loss of the cyanide group, which can then be trapped by various nucleophiles.

Logical Relationship of Reactivity:



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**Figure 2.** Key chemical transformations of **4-Aminooxane-4-carbonitrile**.

# Spectroscopic Characterization (Predicted)

Although experimental spectra are not readily available, the expected spectroscopic features can be predicted based on the structure of **4-Aminooxane-4-carbonitrile**.

## <sup>1</sup>H NMR Spectroscopy

- Oxane Protons: The protons on the tetrahydropyran ring would appear as complex multiplets in the region of approximately 1.5-4.0 ppm. The protons adjacent to the oxygen atom (at C2 and C6) would be the most downfield.
- Amino Protons: The protons of the primary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

- Oxane Carbons: The carbons of the tetrahydropyran ring would resonate in the aliphatic region. The carbons adjacent to the oxygen (C2 and C6) would be in the range of 60-70 ppm.
- Quaternary Carbon (C4): The carbon atom bearing both the amino and nitrile groups would be a quaternary carbon and its chemical shift would be influenced by both substituents.
- Nitrile Carbon: The carbon of the nitrile group would appear in the characteristic region for nitriles, typically around 120 ppm.

## Infrared (IR) Spectroscopy

- N-H Stretching: The primary amine would show two characteristic stretching vibrations in the region of 3300-3500  $\text{cm}^{-1}$ .
- C-N Stretching: The stretching of the C-N bond of the amine would be observed in the fingerprint region.
- C≡N Stretching: A sharp, medium-intensity absorption band characteristic of a nitrile group would be expected around 2220-2260  $\text{cm}^{-1}$ .

- C-O Stretching: A strong absorption corresponding to the C-O-C ether linkage of the tetrahydropyran ring would be present in the  $1050\text{-}1150\text{ cm}^{-1}$  region.
- C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below  $3000\text{ cm}^{-1}$ .

## Mass Spectrometry

- Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 126$ .
- Fragmentation: Common fragmentation patterns would likely involve the loss of the nitrile group (CN), the amino group ( $NH_2$ ), or fragmentation of the tetrahydropyran ring.

## Biological Activity and Potential Applications

While no specific biological activities have been reported for **4-Aminooxane-4-carbonitrile** itself, the tetrahydropyran motif is a common scaffold in many biologically active compounds and approved drugs. Derivatives of tetrahydropyran have shown a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties. The  $\alpha$ -amino nitrile functionality also provides a handle for the synthesis of novel amino acids and peptidomimetics, which are of great interest in drug discovery.

Given its structure, **4-Aminooxane-4-carbonitrile** could be a valuable starting material for the synthesis of libraries of compounds to be screened for various biological targets. Its potential to be converted into constrained  $\alpha$ -amino acids makes it particularly relevant for the development of peptide-based therapeutics.

Potential Signaling Pathway Involvement (Hypothetical):

As a building block for novel chemical entities, derivatives of **4-Aminooxane-4-carbonitrile** could potentially interact with a wide range of biological signaling pathways. For instance, if incorporated into larger molecules, they could modulate protein-protein interactions, enzyme activity, or receptor binding. Without experimental data, any depiction of signaling pathway involvement would be purely speculative.

## Safety and Handling

Based on available safety data, **4-Aminooxane-4-carbonitrile** is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

## Conclusion

**4-Aminooxane-4-carbonitrile** is a synthetically accessible and versatile building block with potential applications in medicinal chemistry and drug discovery. Its chemical properties are defined by the  $\alpha$ -amino nitrile functionality and the tetrahydropyran core. While detailed experimental characterization is not widely published, its synthesis via the Strecker reaction and its expected reactivity provide a solid foundation for its use in the development of novel chemical entities. Further research into the biological activities of its derivatives is warranted.

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## References

- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
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